molecular formula C14H16N4O2S B11621460 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B11621460
M. Wt: 304.37 g/mol
InChI Key: PNNNTUFMSVWHQA-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a sulfanyl group, as well as an acetamide moiety attached to a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting a suitable aldehyde with guanidine in the presence of a base.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine intermediate with a thiol compound under mild conditions.

    Acetamide Formation: The final step involves the acylation of the amino group with an acetic anhydride derivative to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it has been shown to inhibit the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which is essential for the growth of Trypanosomatidae . The inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity and disrupting the folate metabolism pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both a sulfanyl group and a dimethylphenyl acetamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N4O2S

Molecular Weight

304.37 g/mol

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C14H16N4O2S/c1-8-3-4-10(9(2)5-8)16-13(20)7-21-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19)

InChI Key

PNNNTUFMSVWHQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N)C

Origin of Product

United States

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